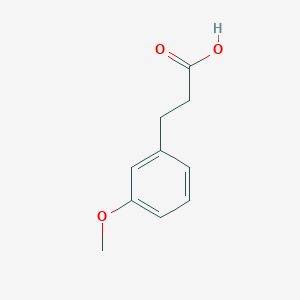
3-(3-Methoxyphenyl)propionsäure
Übersicht
Beschreibung
3-(3-Methoxyphenyl)propionic acid is an organic compound with the molecular formula C10H12O3. It is a member of the phenylpropanoic acid family and is characterized by the presence of a methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxyphenyl)propionsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Als Metabolit ist sie an verschiedenen biochemischen Prozessen beteiligt, darunter die Modulation der Enzymaktivität und Signalwege. Die Methoxygruppe und die Carbonsäureeinheit spielen eine entscheidende Rolle bei ihren Wechselwirkungen mit biologischen Molekülen .
Safety and Hazards
3-(3-Methoxyphenyl)propionic acid is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers .
Zukünftige Richtungen
Future research directions could include investigating the absorption, metabolism, and tissue accumulation of 3-(3-Methoxyphenyl)propionic acid in Sprague-Dawley (SD) rats . Another potential direction could be to explore how 3-(3-Methoxyphenyl)propionic acid contributes to improved hepatic lipid metabolism via GPR41 .
Wirkmechanismus
Target of Action
3-(3-Methoxyphenyl)propionic acid (MPPA) is an organic acid and a naturally occurring human metabolite . It is excreted in human urine A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), is known to interact with the gpr41 receptor .
Mode of Action
It is known that hmpa, a related compound, interacts with the gpr41 receptor . The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Biochemical Pathways
The related compound hmpa is known to stimulate the lipid catabolism pathway via the activation of the gpr41 receptor
Pharmacokinetics
A study on hmpa in sprague-dawley rats showed that orally administered hmpa undergoes rapid metabolism and wide tissue distribution with a ≥12% absorption ratio
Result of Action
The related compound hmpa has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise
Action Environment
It is known that mppa is soluble in water , which suggests that its action might be influenced by the hydration status of the body
Biochemische Analyse
Biochemical Properties
3-(3-Methoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme hydroxycinnamate reductase, which facilitates the conversion of 4-hydroxy-3-methoxycinnamic acid to 3-(3-Methoxyphenyl)propionic acid . This interaction is crucial for the metabolism of hydroxycinnamic acids, which are abundant in plants.
Cellular Effects
3-(3-Methoxyphenyl)propionic acid influences various cellular processes. It has been shown to affect glucose and lipid metabolism in hepatic cells by interacting with the GPR41 receptor . This interaction enhances lipid catabolism and improves hepatic steatosis. Additionally, 3-(3-Methoxyphenyl)propionic acid has been observed to inhibit protein catabolism and enhance muscle strength in animal models .
Molecular Mechanism
The molecular mechanism of 3-(3-Methoxyphenyl)propionic acid involves its binding interactions with specific receptors and enzymes. For instance, it activates the GPR41 receptor, which plays a crucial role in lipid metabolism . This activation stimulates lipid catabolism pathways, leading to improved metabolic homeostasis. Additionally, 3-(3-Methoxyphenyl)propionic acid inhibits protein catabolism by modulating the expression of related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methoxyphenyl)propionic acid have been observed to change over time. The compound is stable under standard storage conditions but may degrade when exposed to strong oxidizing agents . Long-term studies have shown that 3-(3-Methoxyphenyl)propionic acid can maintain its effects on cellular function, including enhanced lipid metabolism and protein synthesis .
Dosage Effects in Animal Models
The effects of 3-(3-Methoxyphenyl)propionic acid vary with different dosages in animal models. Low doses have been shown to enhance muscle strength and improve hepatic metabolism . High doses may lead to adverse effects, such as increased protein catabolism and potential toxicity . It is essential to determine the optimal dosage to maximize the benefits while minimizing adverse effects.
Metabolic Pathways
3-(3-Methoxyphenyl)propionic acid is involved in several metabolic pathways. It is a product of the reduction of 4-hydroxy-3-methoxycinnamic acid by hydroxycinnamate reductase . This compound also interacts with enzymes involved in lipid metabolism, such as GPR41, to enhance lipid catabolism and improve metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-(3-Methoxyphenyl)propionic acid is transported and distributed through various mechanisms. It is soluble in water and can be transported via aqueous channels . The compound is distributed to multiple organs, including the liver, kidneys, and muscles, where it exerts its effects on lipid and protein metabolism .
Subcellular Localization
The subcellular localization of 3-(3-Methoxyphenyl)propionic acid is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in metabolic processes . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating metabolic pathways .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
3-(3-Methoxyphenyl)propionsäure kann durch katalytische Reduktion der entsprechenden ungesättigten Säure unter Verwendung von Palladium auf Aktivkohle als Katalysator und Wasserstoffgas (H2) als Reduktionsmittel synthetisiert werden . Die Reaktionsbedingungen umfassen typischerweise moderate Temperaturen und Drücke, um eine effiziente Umwandlung zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen ermöglicht die effiziente und kostengünstige Produktion dieser Verbindung .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(3-Methoxyphenyl)propionsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um die entsprechenden Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Carbonsäuregruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden üblicherweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) und Nukleophile (z. B. Amine) werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 3-(3-Methoxyphenyl)propionaldehyd oder this compound.
Reduktion: Bildung von 3-(3-Methoxyphenyl)propanol.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Methoxyphenyl)propionsäure
- 3-(3,4-Dimethoxyphenyl)propionsäure
- 3-(4-Hydroxy-3-methoxyphenyl)propionsäure
Vergleich
3-(3-Methoxyphenyl)propionsäure ist aufgrund der Position der Methoxygruppe am Benzolring einzigartig, was ihre chemische Reaktivität und biologische Aktivität beeinflusst. Im Vergleich zu 3-(4-Methoxyphenyl)propionsäure führt die meta-Position der Methoxygruppe in this compound zu unterschiedlichen sterischen und elektronischen Effekten, was zu Variationen in ihrem chemischen Verhalten und ihren Wechselwirkungen führt .
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJQJLOZWBZEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146990 | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxybenzenepropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10516-71-9 | |
| Record name | 3-(3-Methoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10516-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010516719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10516-71-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(m-methoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methoxybenzenepropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction 3-(3-Methoxyphenyl)propionic acid is known to undergo according to the research?
A1: 3-(3-Methoxyphenyl)propionic acid readily undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone. [, ] This intramolecular Friedel-Crafts acylation is a key step in synthesizing various compounds, including more complex molecules like 6-(4-methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]naphthalen-2-ol, a selective estrogen receptor modulator. []
Q2: Does the structure of 3-(3-Methoxyphenyl)propionic acid influence its crystal packing?
A2: Yes, the presence of the carboxylic acid (COOH) group in 3-(3-Methoxyphenyl)propionic acid plays a significant role in its crystal structure. [] It promotes the formation of cyclic ring structures (R22(8) synthons) through intermolecular hydrogen bonding between the oxygen atom of the carboxylic acid group of one molecule and the hydrogen atom of the carboxylic acid group of another molecule. This contributes to the overall three-dimensional arrangement of the molecules within the crystal lattice. []
Q3: Are there any known byproducts formed during the ring closure reaction of 3-(3-Methoxyphenyl)propionic acid?
A3: Yes, the acid-catalyzed ring closure of 3-(3-Methoxyphenyl)propionic acid can lead to the formation of byproducts. [] While the specific structures of these byproducts were not definitively confirmed in the provided research, their presence highlights that the reaction may not be entirely selective, and other pathways might compete with the desired indanone formation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-[(3-chloro-1-oxido-1,2,4-benzotriazin-1-ium-7-carbonyl)amino]benzenesulfonate](/img/structure/B79808.png)
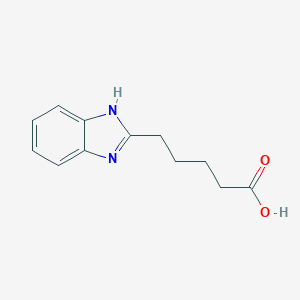



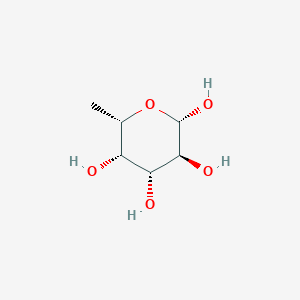

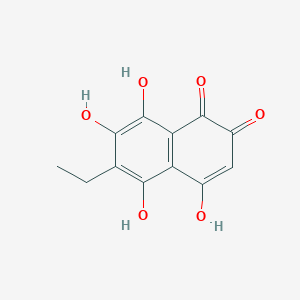
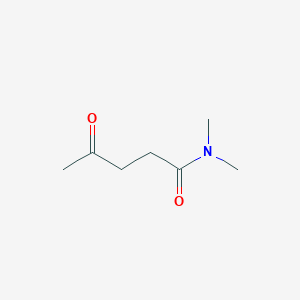


![Benzyl alcohol,[7-14c]](/img/structure/B79828.png)
